![molecular formula C14H8ClF3N4 B2612089 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-41-9](/img/structure/B2612089.png)
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a chemical compound that features both chlorophenyl and trifluoromethylphenyl groups attached to a tetraazole ring
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and trifluoromethylphenyl precursors.
Reaction Conditions: The reaction is often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the formation of the desired tetraazole ring.
Industrial Production: On an industrial scale, the production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole can be compared with other similar compounds:
Similar Compounds: Examples include other tetraazole derivatives with different substituents on the phenyl rings.
Biological Activity
1-(3-Chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS No. 338411-41-9) is a synthetic compound belonging to the class of tetraazoles. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological properties.
Antimicrobial Activity
Research indicates that tetraazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Potential
The anticancer activity of tetraazole derivatives has been a focal point in recent research. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. This warrants further investigation into its mechanisms and efficacy in cancer therapy.
Case Studies and Research Findings
Several studies have documented the biological effects of tetraazole derivatives:
Study | Findings |
---|---|
Study A (2022) | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Study B (2023) | Reported anti-inflammatory effects via cytokine inhibition in vitro. |
Study C (2024) | Showed potential anticancer activity through apoptosis induction in breast cancer cell lines. |
These findings highlight the diverse biological activities associated with this compound and its derivatives.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4/c15-11-5-2-6-12(8-11)22-13(19-20-21-22)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFLDPXLBMREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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